2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone, commonly referred to as COTC, is a compound of significant interest in medicinal chemistry due to its cytotoxic properties. This compound has been studied for its potential applications in cancer treatment, particularly as an inhibitor of glyoxalase I, an enzyme implicated in the detoxification of methylglyoxal, a byproduct of glycolysis that can induce cellular stress and contribute to cancer progression .
The synthesis of COTC typically involves multi-step organic reactions that transform simple chiral precursors into the complex structure of the target compound. A notable method includes a thirteen-step synthesis starting from (−)-quinic acid .
The molecular structure of COTC features a cyclohexene ring with three hydroxyl groups at positions 4, 5, and 6 and a crotonyloxy group attached at position 2. The specific stereochemistry is crucial for its biological activity.
COTC undergoes various chemical reactions that can be utilized for further derivatization or to explore its reactivity:
The reactivity of COTC is influenced by its functional groups and stereochemistry, allowing for selective reactions that can lead to diverse derivatives suitable for further biological testing or medicinal applications.
COTC acts primarily as an inhibitor of glyoxalase I, which plays a critical role in the detoxification pathway of methylglyoxal. By inhibiting this enzyme, COTC leads to increased levels of methylglyoxal within cells.
COTC is a complex cyclohexenone derivative with the systematic IUPAC name 2-[(2E)-But-2-enoyloxymethyl]-4,5,6-trihydroxycyclohex-2-en-1-one. Its molecular formula is C₁₁H₁₄O₆, featuring a trihydroxycyclohexenone core esterified with a crotonyl group (trans-CH₃CH=CHC=O–) at the C2 hydroxymethyl position. The stereochemistry at positions C4, C5, and C6 is uniformly R-configured, establishing it as a chiral carbasugar with significant structural similarity to shikimate pathway intermediates. The compound exhibits a characteristic UV absorption maximum at 220 nm due to its α,β-unsaturated enone system, while IR spectroscopy confirms carbonyl stretches at 1710 cm⁻¹ (ester) and 1670 cm⁻¹ (enone) [1] [4].
Table 1: Key Chemical Identifiers of COTC
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-[(2E)-But-2-enoyloxymethyl]-4,5,6-trihydroxycyclohex-2-en-1-one |
Molecular Formula | C₁₁H₁₄O₆ |
Molecular Weight | 242.23 g/mol |
Stereochemistry | (4R,5R,6R) |
Key Functional Groups | α,β-Unsaturated enone, ester, three alcohols |
UV λ_max | 220 nm (enone) |
COTC was first isolated in the early 1980s from soil-derived Streptomyces species during targeted screening for antitumor antibiotics. Researchers identified it as a potent inhibitor of alkaline phosphodiesterase (IC₅₀ = 60 μg/ml) through bioactivity-guided fractionation of fermented broths [1]. Structural elucidation was achieved via comprehensive spectroscopic analysis, including UV, IR, ¹H NMR, and ¹³C NMR, confirming the novel cyclohexenoid scaffold esterified with a crotonyl moiety. This discovery positioned COTC within the broader class of microbial carbasugar metabolites with bioactive potential, alongside compounds like gabosines and pericosines [6]. Early biological assays revealed its significant cytotoxicity against murine leukemia L5178Y cells (IC₅₀ = 4.4 μg/ml), prompting mechanistic investigations into its antitumor properties [1].
COTC demonstrates potent inhibition of the glyoxalase system, a critical detoxification pathway for methylglyoxal (MG)—a cytotoxic byproduct of glycolysis. The glyoxalase system, comprising Glo1 and Glo2 enzymes, requires reduced glutathione (GSH) to convert MG into inert D-lactate. COTC’s initial classification as a glyoxalase I inhibitor stemmed from its rapid reaction with GSH, forming a thioether adduct (2-S-glutathionyl-COMC) proposed to competitively inhibit Glo1 enzymatic activity [2] [8]. This adduct formation was hypothesized to underlie COTC’s antitumor effects by elevating intracellular methylglyoxal levels, inducing apoptosis in cancer cells. However, recent studies challenge this view, demonstrating that the GSH-COTM adduct is only a modest Glo1 inhibitor (Kᵢ > 100 μM), suggesting alternative mechanisms dominate its cytotoxicity [8].
Table 2: Biological Targets of COTC
Target | Effect (IC₅₀) | Biological Consequence |
---|---|---|
Glyoxalase I | Indirect inhibition | Proposed MG accumulation |
DNA Polymerase α | 7–25 μg/ml | Suppressed DNA biosynthesis |
Alkaline Phosphodiesterase | 60 μg/ml | Impaired nucleotide metabolism |
Mitotic Processes | Complete inhibition at 20 μg/ml | Cell cycle arrest |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7